molecular formula C19H15BrNO3- B10951409 6-Bromo-2-[3-(propan-2-yloxy)phenyl]quinoline-4-carboxylate

6-Bromo-2-[3-(propan-2-yloxy)phenyl]quinoline-4-carboxylate

Cat. No.: B10951409
M. Wt: 385.2 g/mol
InChI Key: YVECGKPYFNVLAC-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

6-BROMO-2-(3-ISOPROPOXYPHENYL)-4-QUINOLINECARBOXYLATE: is a chemical compound with the molecular formula C19H16BrNO3 and a molecular weight of 386.24 g/mol It is a derivative of quinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-BROMO-2-(3-ISOPROPOXYPHENYL)-4-QUINOLINECARBOXYLATE typically involves the following steps:

    Isopropoxylation: The addition of an isopropoxy group to the phenyl ring.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale chemical reactions under controlled conditions to ensure high yield and purity. These methods often utilize advanced techniques such as continuous flow reactors and automated synthesis systems to optimize the reaction conditions and minimize waste.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, where it loses electrons and increases its oxidation state.

    Reduction: It can also undergo reduction reactions, where it gains electrons and decreases its oxidation state.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with higher oxidation states, while reduction may produce more reduced forms of the compound.

Scientific Research Applications

Chemistry: 6-BROMO-2-(3-ISOPROPOXYPHENYL)-4-QUINOLINECARBOXYLATE is used as a building block in the synthesis of more complex organic molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.

Biology: In biological research, this compound is used to study its effects on various biological systems. It may be used as a probe to investigate the function of specific enzymes or receptors.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its unique structure may allow it to interact with specific biological targets, making it a candidate for drug discovery and development.

Industry: In the industrial sector, this compound may be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various industrial processes.

Mechanism of Action

The mechanism of action of 6-BROMO-2-(3-ISOPROPOXYPHENYL)-4-QUINOLINECARBOXYLATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity. The specific pathways involved depend on the biological context in which the compound is used.

Comparison with Similar Compounds

  • 6-BROMO-2-(3-METHOXYPHENYL)-4-QUINOLINECARBOXYLATE
  • 6-CHLORO-2-(3-ISOPROPOXYPHENYL)-4-QUINOLINECARBOXYLATE
  • 6-BROMO-2-(3-ETHOXYPHENYL)-4-QUINOLINECARBOXYLATE

Uniqueness: 6-BROMO-2-(3-ISOPROPOXYPHENYL)-4-QUINOLINECARBOXYLATE is unique due to the presence of the isopropoxy group on the phenyl ring and the bromine atom on the quinoline ring. These structural features confer specific chemical and biological properties that distinguish it from similar compounds. For example, the isopropoxy group may enhance the compound’s lipophilicity, while the bromine atom may influence its reactivity and binding affinity to biological targets.

Properties

Molecular Formula

C19H15BrNO3-

Molecular Weight

385.2 g/mol

IUPAC Name

6-bromo-2-(3-propan-2-yloxyphenyl)quinoline-4-carboxylate

InChI

InChI=1S/C19H16BrNO3/c1-11(2)24-14-5-3-4-12(8-14)18-10-16(19(22)23)15-9-13(20)6-7-17(15)21-18/h3-11H,1-2H3,(H,22,23)/p-1

InChI Key

YVECGKPYFNVLAC-UHFFFAOYSA-M

Canonical SMILES

CC(C)OC1=CC=CC(=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)[O-]

Origin of Product

United States

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